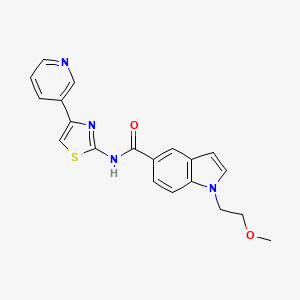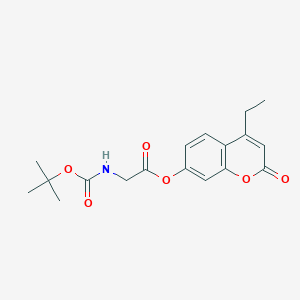![molecular formula C21H23N5OS B15105633 N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B15105633.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a benzyl group. This intermediate is further reacted with a pyrimidine derivative and finally, the piperidine ring is introduced through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral properties.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytarabine are well-known pyrimidine analogs used in cancer therapy.
Piperidine derivatives: Compounds like piperidine itself and its derivatives are used in various pharmaceutical applications.
Uniqueness
N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its combination of three distinct ring systems, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N5OS |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-15-14-28-20(25-15)17-6-2-5-16(11-17)12-24-19(27)18-7-3-10-26(13-18)21-22-8-4-9-23-21/h2,4-6,8-9,11,14,18H,3,7,10,12-13H2,1H3,(H,24,27) |
InChI Key |
DEUCMWAKXVXNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15105558.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B15105559.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane](/img/structure/B15105570.png)
![(3,4-dimethoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone](/img/structure/B15105577.png)

![2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B15105601.png)
![methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B15105609.png)
![4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B15105620.png)

![6-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15105627.png)
![4-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15105630.png)
![7-benzyl-3-cyclopropyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105638.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15105639.png)

